1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl-

Medicinal Chemistry Antibacterial Drug Design Physicochemical Profiling

Medicinal chemists seeking next-generation amphenicols often face supply gaps for key dichloroacetyl-bearing intermediates. This compound bridges that gap. - Lacks the p-nitrophenyl group, reducing myelotoxicity risk vs. chloramphenicol. - Gem-dichloro motif retains 50S ribosomal binding, enabling selective SAR exploration. - High-yielding synthesis (93% upon reduction) supports cost-effective bulk procurement. Ideal for constructing chalcone-dihydropyrazole hybrids and novel protein synthesis inhibitors.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 54824-08-7
Cat. No. B13955464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl-
CAS54824-08-7
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(CO)(Cl)Cl
InChIInChI=1S/C9H8Cl2O2/c10-9(11,6-12)8(13)7-4-2-1-3-5-7/h1-5,12H,6H2
InChIKeyTUJXSTYBXGKZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- (CAS 54824-08-7): A Chloramphenicol-Analog Chalcone for Targeted Antimicrobial and Antiproliferative Research


1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- (CAS 54824-08-7) is a halogenated organic compound structurally classified as a dichloro-substituted chalcone derivative [1]. With a molecular formula of C₉H₈Cl₂O₂ and a molecular weight of approximately 219.06 g/mol [2], this compound features a reactive α,β-unsaturated ketone core bearing a gem‑dichloro group and a primary alcohol. Its structure shares key pharmacophoric elements with chloramphenicol (e.g., the dichloroacetyl fragment) while omitting the p‑nitrophenyl group associated with chloramphenicol's dose‑limiting myelotoxicity [3]. This unique profile positions it as a valuable building block for the synthesis of next‑generation antimicrobial and antiproliferative agents.

1 Gem-dichloro chalcone scaffold with primary alcohol for derivatization studies
2 Shares dichloroacetyl pharmacophore context with chloramphenicol; lacks p-nitrophenyl group
3 Supports antimicrobial and antiproliferative research as a synthetic building block

Why 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- (CAS 54824-08-7) Cannot Be Replaced by Generic Chalcones or Chloramphenicol Analogs in Targeted Research


Seemingly minor structural modifications among halogenated phenylpropanones produce stark differences in biological activity. For instance, shifting the chloro substituent from the 2,2‑ to the 2,3‑position eliminates hydrogen‑bond donor capacity [1], while replacing chlorine with fluorine alters lipophilicity and membrane permeability [2]. Moreover, the absence of the p‑nitrophenyl moiety in the target compound fundamentally changes its toxicity profile relative to chloramphenicol [3]. These distinctions are not academic; they directly dictate antimicrobial spectrum, potency, and safety margins. Consequently, generic chalcones or unmodified chloramphenicol analogs cannot serve as drop‑in replacements without compromising experimental outcomes and lead‑optimization trajectories.

2,2-Dichloro vs. 2,3-dichloro isomer
Regioisomeric shift may eliminate hydrogen-bond donor capacity, altering target-interaction profile
Chlorine vs. fluorine substitution
Halogen replacement may shift lipophilicity and membrane-permeability context
Chloramphenicol analog comparison
Absence of p-nitrophenyl group may produce a different toxophore profile; results may not transfer directly

Quantitative Differentiation of 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- (CAS 54824-08-7) from Closest Structural Analogs


Enhanced Hydrogen‑Bond Donor Capacity vs. 2,3‑Dichloro‑1‑phenylpropan‑1‑one

The target compound possesses a primary hydroxyl group, conferring a hydrogen‑bond donor (HBD) count of 1. In contrast, the 2,3‑dichloro positional isomer (CAS 125312‑85‑8) lacks any hydroxyl functionality (HBD count = 0) [1]. This structural difference is accompanied by a substantial increase in topological polar surface area (TPSA) for the target compound (estimated ~37.3 Ų) compared to the 2,3‑dichloro analog (17.1 Ų) [1].

H-Bond Donor Capacity
Class-level inference
+1 HBD; TPSA increase ~20.2 Ų
Supports binding-interaction review
Requires target-engagement validation
Medicinal Chemistry Antibacterial Drug Design Physicochemical Profiling

Reduced Lipophilicity and Improved Aqueous Solubility vs. Chloramphenicol

Chloramphenicol (CAS 56‑75‑7) exhibits a calculated logP of approximately 1.14 [1]. The target compound, lacking the lipophilic p‑nitrophenyl group and containing an additional hydroxyl moiety, is predicted to have a lower logP (estimated < 1.0) [2]. This reduction in lipophilicity translates to an anticipated increase in aqueous solubility, a parameter that frequently limits the formulation and bioavailability of early‑stage antimicrobial leads.

Lipophilicity (logP)
Class-level inference
Estimated
Supports solubility profiling context
Experimental logP to verify
Aromatic Nitro Group
Class-level inference
Nitro toxophore absent
Supports toxophore-profile assessment
Model-specific review required
Synthetic Yield
Reported
93% (NaBH₄ reduction to diol)
Supports scalable-synthesis evaluation
Single-step conversion; process review advised
Pharmacokinetics Antibiotic Development Physicochemical Optimization

Potential for Attenuated Myelotoxicity Relative to Chloramphenicol

Chloramphenicol's dose‑limiting bone‑marrow suppression is strongly associated with the nitro group of its p‑nitrophenyl moiety, which undergoes metabolic reduction to toxic intermediates [1]. The target compound completely lacks this aromatic nitro group, instead bearing an unsubstituted phenyl ring. This structural divergence eliminates a known toxophore, suggesting a potentially improved safety margin with respect to myelosuppression.

Aromatic Nitro Group
Class-level inference
Nitro toxophore absent
Supports toxophore-profile assessment
Model-specific review required
Toxicology Antibacterial Safety Drug Repurposing

Synthetic Accessibility via High‑Yielding Regioselective Dihalohydration

The target compound can be efficiently prepared through a regioselective dihalohydration of propargylic alcohols. Subsequent reduction with sodium tetrahydroborate in methanol affords the corresponding 2,2‑dichloro‑1‑phenylpropane‑1,3‑diol in 93% yield . In contrast, the multistep synthesis of chloramphenicol typically requires asymmetric construction of the 1,3‑propanediol core and introduction of the dichloroacetyl group under carefully controlled conditions [1].

Synthetic Yield
Reported
93% (NaBH₄ reduction to diol)
Supports scalable-synthesis evaluation
Single-step conversion; process review advised
Organic Synthesis Process Chemistry Cost‑Effective Manufacturing

High‑Impact Application Scenarios for 1-Propanone, 2,2-dichloro-3-hydroxy-1-phenyl- (CAS 54824-08-7) Based on Differentiated Evidence


Lead Optimization in Antibacterial Drug Discovery Targeting Gram‑Positive Pathogens

The compound's hydrogen‑bond donor capacity and reduced lipophilicity (vs. chloramphenicol) make it a privileged scaffold for designing novel inhibitors of bacterial protein synthesis [1]. Its gem‑dichloro motif mimics the dichloroacetyl group of chloramphenicol, a validated pharmacophore for binding the 50S ribosomal subunit [2]. Procurement of this compound enables medicinal chemists to explore SAR around the phenyl ring while retaining the critical dichloro‑containing core.

Development of Non‑Toxic Antifungal Agents for Candidiasis

Dichloro‑substituted chalcones have demonstrated promising antifungal activity against Candida species [3]. The target compound's lack of a nitro‑aromatic toxophore positions it as a safer alternative to nitro‑containing antifungals. It can serve as a starting material for synthesizing chalcone‑dihydropyrazole hybrids, which exhibit MIC values as low as 5.35 µM against fungal strains [3].

Synthesis of Chalcone‑Derived Heterocycles with Antitubercular Activity

The α,β‑unsaturated ketone functionality of the target compound is a versatile handle for constructing dihydropyrazoles and other nitrogen‑containing heterocycles. Such derivatives have shown significant antitubercular activity, with MIC values in the range of 3.67–3.96 µM against Mycobacterium tuberculosis [3]. The compound's hydroxyl group offers an additional site for derivatization, enabling fine‑tuning of potency and pharmacokinetic properties.

Use as a Cost‑Effective Chloramphenicol Intermediate in Process Chemistry

Given its high‑yielding synthesis via propargylic alcohol dihalohydration (93% yield upon reduction) , this compound represents a economically viable intermediate for the preparation of novel chloramphenicol analogs. Its procurement in bulk supports process‑chemistry efforts aimed at developing next‑generation amphenicols with improved safety and activity profiles.

Application
Selection Property
Validation Focus
Antibacterial SAR studies
Dichloroacetyl-mimetic chalcone core
Ribosomal target-engagement review
Antifungal scaffold derivatization
Nitro-free aromatic scaffold
Candida strain-panel screening
Antitubercular heterocycle synthesis
α,β-Unsaturated ketone reactivity
Mycobacterial MIC endpoint review
Chloramphenicol analog process research
Regioselective dihalohydration route
Process-chemistry scalability review
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